![molecular formula C19H16N2O3 B5854560 N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B5854560.png)
N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbohydrazide group, which is a functional group containing a carbonyl group bonded to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-(4-phenylphenyl)acetyl chloride. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-carbinol derivatives .
Scientific Research Applications
N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbohydrazide: A simpler derivative with similar chemical properties.
2-Acetylfuran: Another furan derivative with different functional groups.
Benzofuran derivatives: Compounds with a fused benzene and furan ring system.
Uniqueness
N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide is unique due to its specific structure, which combines the properties of furan, phenyl, and carbohydrazide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(20-21-19(23)17-7-4-12-24-17)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTWVHWRDPVBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)
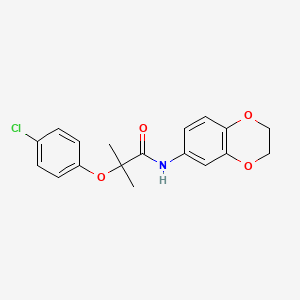
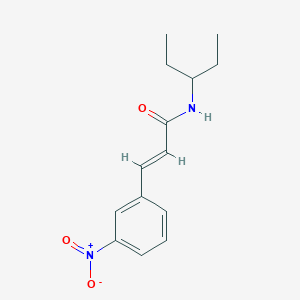

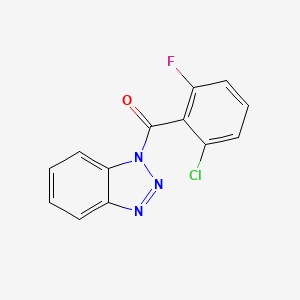
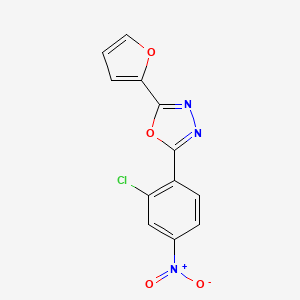
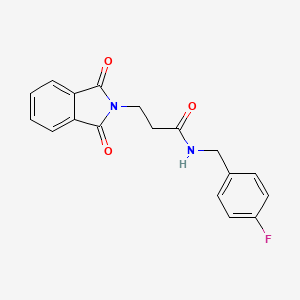
![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
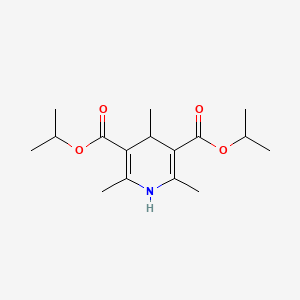
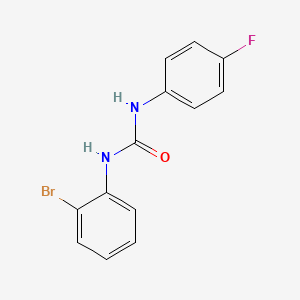
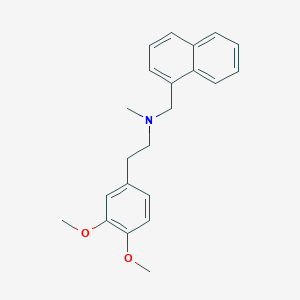
![(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE](/img/structure/B5854551.png)
![8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE](/img/structure/B5854558.png)

